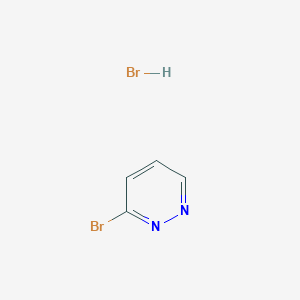

3-溴-哒嗪氢溴酸盐

描述

Molecular Structure Analysis

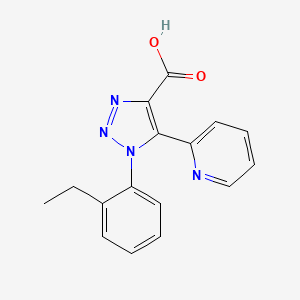

The molecular structure of 3-Bromo-pyridazine hydrobromide has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .

Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-pyridazine hydrobromide are not detailed in the search results, a related compound, 3-bromopyridine, has been used in various reactions associated with aryl halides . These include the Heck reaction and Buchwald-Hartwig coupling .

Physical And Chemical Properties Analysis

3-Bromo-pyridazine hydrobromide is a white to light yellow crystalline powder that is hygroscopic in nature. It has a molecular weight of 251.92 g/mol and a melting point between 200°C and 202°C. It is soluble in water, methanol, and ethanol, and sparingly soluble in ethyl acetate, acetone, and chloroform.

科学研究应用

Organic Synthesis Intermediates

3-Bromo-pyridazine hydrobromide: is a valuable intermediate in organic synthesis. It is particularly useful in the synthesis of various brominated heterocyclic compounds . These compounds are crucial for constructing complex molecules that have applications in pharmaceuticals, agrochemicals, and materials science.

Pharmaceutical Research

This compound has significant implications in pharmaceutical research. It serves as a building block for the synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines , which are frameworks present in many drugs with therapeutic value, including anti-inflammatory and antidepressant medications.

Medicinal Chemistry

In medicinal chemistry, 3-Bromo-pyridazine hydrobromide is used to develop new compounds with potential biological activities. Its role in the chemodivergent synthesis of compounds allows researchers to explore novel treatments for various diseases .

Chemical Education

The compound is also utilized in educational settings to teach important chemical reactions, such as α-bromination . It provides a practical example for students to understand the principles of organic chemistry and the application of bromination reactions in synthesis .

Innovation in Experimental Chemistry

It is employed in innovative experiments to enhance the scientific literacy and practical skills of students. The use of 3-Bromo-pyridazine hydrobromide in experimental teaching fosters innovation consciousness and practical aptitude among chemistry students .

Biological Activity Research

Research into compounds containing the pyrimidine moiety, such as 3-Bromo-pyridazine hydrobromide , is gaining focus due to their wide range of biological activities. These include anti-inflammatory , antioxidant , antimicrobial , antitumor , antiviral , and antiplatelet properties .

安全和危害

未来方向

The base-catalyzed isomerization of simple aryl halides, such as 3-Bromo-pyridazine hydrobromide, presents a novel approach to the synthesis of 1,4-dihydropyridine derivatives from pyridines . This process expands the scope of pyridine reduction and represents a new mode for pyridine functionalization .

属性

IUPAC Name |

3-bromopyridazine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2.BrH/c5-4-2-1-3-6-7-4;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTQKOCSGGRTSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-pyridazine hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-Chloropropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1523510.png)

![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523520.png)

![2-(4-Bromophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1523522.png)

![6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1523527.png)